![molecular formula C10H8N4O B2462201 N-(Cyanomethyl)imidazo[1,2-a]pyridine-8-carboxamide CAS No. 2249022-52-2](/img/structure/B2462201.png)
N-(Cyanomethyl)imidazo[1,2-a]pyridine-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyanomethyl)imidazo[1,2-a]pyridine-8-carboxamide is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This molecule is known for its unique chemical structure, which makes it an attractive target for researchers interested in designing novel drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of N-(Cyanomethyl)imidazo[1,2-a]pyridine-8-carboxamide is not fully understood, but it is believed to interact with specific targets in the body, such as enzymes or receptors, to produce its biological effects. Some studies have suggested that this molecule may act as an inhibitor of certain enzymes, while others have proposed that it may modulate the activity of specific receptors in the body.
Biochemical and Physiological Effects:
This compound has been shown to produce various biochemical and physiological effects in preclinical studies. Some of the reported effects include anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, this molecule has been shown to modulate the immune system and exert neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(Cyanomethyl)imidazo[1,2-a]pyridine-8-carboxamide in lab experiments is its unique chemical structure, which allows for the design of novel compounds based on this molecule. Additionally, this molecule has shown promising results in preclinical studies, which makes it an attractive target for further research. However, one of the limitations of using this molecule is its complex synthesis method, which requires specific reagents and conditions.
Zukünftige Richtungen
There are several future directions for research on N-(Cyanomethyl)imidazo[1,2-a]pyridine-8-carboxamide. Some of the possible areas of research include:
1. Design and synthesis of novel compounds based on this molecule with improved pharmacological properties.
2. Investigation of the mechanism of action of this molecule to better understand its biological effects.
3. Evaluation of the safety and efficacy of compounds based on this molecule in clinical trials.
4. Development of new methods for synthesizing this molecule that are more efficient and cost-effective.
5. Exploration of the potential applications of this molecule in other scientific fields, such as materials science or environmental chemistry.
Conclusion:
This compound is a synthetic molecule that has shown promising results in preclinical studies for its potential applications in various scientific fields. This molecule has a unique chemical structure that makes it an attractive target for designing novel compounds with improved pharmacological properties. Further research is needed to fully understand the mechanism of action of this molecule and to evaluate its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of N-(Cyanomethyl)imidazo[1,2-a]pyridine-8-carboxamide involves a series of chemical reactions that require specific reagents and conditions. One of the most commonly used methods for synthesizing this molecule is the reaction between 2-amino-3-cyanopyridine and 2-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound as a white solid, which can be purified using various techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(Cyanomethyl)imidazo[1,2-a]pyridine-8-carboxamide has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is its use as a scaffold for designing new drugs and therapeutic agents. Several studies have reported the synthesis of novel compounds based on this molecule, which have shown promising results in preclinical trials.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)imidazo[1,2-a]pyridine-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-3-4-13-10(15)8-2-1-6-14-7-5-12-9(8)14/h1-2,5-7H,4H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVZZEAYUINXEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.